molecular formula C15H5F10NO B6311748 N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide CAS No. 2088942-92-9

N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide

Cat. No.: B6311748
CAS No.: 2088942-92-9
M. Wt: 405.19 g/mol
InChI Key: MSMWLYMEJQAGGA-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceutical, agrochemical, and material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)aniline with a tetrafluorinated benzoyl chloride derivative. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and reactivity with biological molecules. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide is unique due to the presence of multiple fluorine atoms, which impart exceptional stability and reactivity. This distinguishes it from other similar compounds that may have fewer fluorine atoms or different functional groups .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F10NO/c16-9-7(10(17)12(19)8(11(9)18)15(23,24)25)13(27)26-6-3-1-5(2-4-6)14(20,21)22/h1-4H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWLYMEJQAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F10NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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